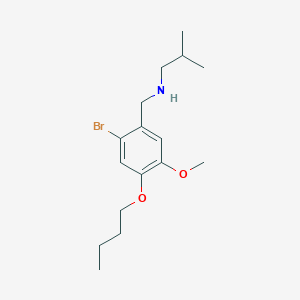
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2,3-dihydro-1,4-benzodioxin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2,3-dihydro-1,4-benzodioxin-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the benzodioxin family, which has been extensively studied for their various biological activities.
Mécanisme D'action
The mechanism of action of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2,3-dihydro-1,4-benzodioxin-6-amine is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways. For example, in cancer research, it has been suggested that the compound inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In viral research, it has been proposed that the compound inhibits viral replication by interfering with viral entry, assembly, and release.
Biochemical and Physiological Effects
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2,3-dihydro-1,4-benzodioxin-6-amine has been shown to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In viral research, it has been shown to inhibit viral replication and reduce viral load. In inflammation research, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2,3-dihydro-1,4-benzodioxin-6-amine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro, making it a suitable candidate for further studies. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in vivo have not been extensively studied.
Orientations Futures
There are several future directions for the study of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2,3-dihydro-1,4-benzodioxin-6-amine. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its efficacy and safety in vivo, particularly in animal models of cancer, viral infections, and inflammation. Additionally, the compound could be further optimized to improve its potency and selectivity. Finally, the development of novel drug delivery systems could enhance the therapeutic potential of this compound.
Méthodes De Synthèse
The synthesis of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2,3-dihydro-1,4-benzodioxin-6-amine involves a series of chemical reactions. The first step is the reaction of 3-chloro-5-ethoxy-4-methoxybenzaldehyde with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with ammonia to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-2,3-dihydro-1,4-benzodioxin-6-amine has been studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In viral research, it has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis C virus. In inflammation research, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C18H20ClNO4 |
|---|---|
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C18H20ClNO4/c1-3-22-17-9-12(8-14(19)18(17)21-2)11-20-13-4-5-15-16(10-13)24-7-6-23-15/h4-5,8-10,20H,3,6-7,11H2,1-2H3 |
Clé InChI |
LKCVAHAXYHGWTO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)OCCO3)Cl)OC |
SMILES canonique |
CCOC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)OCCO3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B283287.png)
![N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283288.png)
![N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283292.png)
![2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283293.png)

![4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide](/img/structure/B283296.png)
![4-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide](/img/structure/B283297.png)
![4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283299.png)
![4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283300.png)
![N-cyclohexyl-2-(2-methoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B283302.png)
![N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B283303.png)
![N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine](/img/structure/B283304.png)
![4-[2-({4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283306.png)